4-(4-Methylpiperazin-1-yl)butan-1-ol

Beschreibung

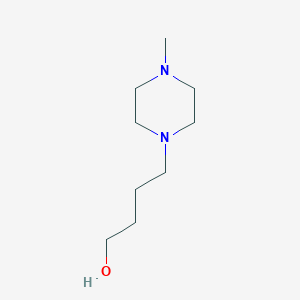

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFOUKVQYFLTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374734 | |

| Record name | 4-(4-methylpiperazin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56323-03-6 | |

| Record name | 4-(4-methylpiperazin-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Methylpiperazin-1-yl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Methylpiperazin-1-yl)butan-1-ol physical properties

An In-depth Technical Guide on the Physical Properties of 4-(4-Methylpiperazin-1-yl)butan-1-ol

This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

This compound is a heterocyclic building block featuring a methylpiperazine moiety connected to a butanol chain.[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.

-

IUPAC Name : 4-(4-methyl-1-piperazinyl)-1-butanol[2]

-

SMILES : CN1CCN(CCCCO)CC1

-

InChI Key : GSFOUKVQYFLTRA-UHFFFAOYSA-N[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. Data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 172.27 g/mol | [1][2] |

| Physical Form | Solid | [2][3] |

| Purity | ≥95% | [2][3] |

| LogP | -1.16 | [3] |

| Storage Temperature | Room Temperature or -20°C | [1][2] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 4 | [3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of physical properties for this specific compound are not publicly available. However, the following section describes the standard methodologies that would be employed by researchers for such a characterization.

Determination of Melting Point

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation : A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated digital melting point apparatus is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

-

Measurement : The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. The melting point is reported as this range. A pure substance typically has a sharp melting range of 1-2°C.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant. Since this compound is a solid at room temperature, its boiling point would be determined at reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

-

Apparatus : A micro-distillation apparatus suitable for small sample sizes is assembled. This includes a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

Procedure : The solid sample is placed in the distillation flask. The system is evacuated to a specific, stable pressure (e.g., 10 mmHg).

-

Heating : The flask is gently heated. The temperature of the vapor and the pressure are monitored closely.

-

Data Recording : The temperature at which the liquid boils and its vapor condenses consistently is recorded as the boiling point at that specific pressure. This value can be extrapolated to atmospheric pressure using a nomograph if needed, although reporting the boiling point at a specific pressure is standard for high-boiling compounds.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial in drug development for predicting absorption and distribution.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

Preparation : A solution of this compound is prepared in n-octanol that has been pre-saturated with water. Similarly, a volume of water is pre-saturated with n-octanol.

-

Partitioning : Equal volumes of the n-octanol solution and the saturated water are combined in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

-

Phase Separation : The mixture is allowed to stand until the n-octanol and water layers are clearly separated.

-

Quantification : The concentration of the compound in each layer is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Workflow and Process Visualization

The following diagrams illustrate the logical workflow for characterizing a novel chemical compound like this compound.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Methylpiperazin-1-yl)butan-1-ol. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines established information with theoretical predictions based on the analysis of its chemical structure. The guide covers its physicochemical properties, a proposed synthesis protocol, expected spectroscopic characteristics, and a discussion of its potential biological significance based on the pharmacology of related piperazine-containing compounds. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a 1-methylpiperazine moiety linked to a butan-1-ol chain. The presence of a tertiary amine and a primary alcohol functional group dictates its chemical reactivity and potential biological interactions.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

Specific experimental data for this compound is not widely available. The following table summarizes known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| CAS Number | 56323-03-6 | [1] |

| Appearance | Solid | |

| Predicted LogP | -1.16 | [2] |

| Predicted pKa | Due to the two nitrogen atoms, two pKa values are expected. The piperazine nitrogen adjacent to the methyl group is predicted to be the more basic of the two. A specific predicted value is not available in the searched literature. | N/A |

| Predicted Boiling Point | Not available. Based on similar structures, a high boiling point is expected due to hydrogen bonding and molecular weight. | N/A |

| Predicted Melting Point | Not available. It is known to be a solid at room temperature. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents due to the presence of the hydroxyl group and the nitrogen atoms capable of hydrogen bonding. | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A common method for the synthesis of such compounds is the alkylation of a secondary amine. In this case, 1-methylpiperazine would act as the nucleophile, attacking an electrophilic four-carbon chain with a hydroxyl group. A protecting group strategy for the hydroxyl function might be necessary to avoid side reactions.

Caption: Proposed synthesis workflow for this compound.

Hypothetical Experimental Protocol

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

1-Methylpiperazine

-

4-Chlorobutan-1-ol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.1 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring the mixture, add 4-chlorobutan-1-ol (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not available, the expected spectral features can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

-

-CH₃ (methyl on piperazine): A singlet around 2.2-2.3 ppm.

-

Piperazine ring protons (-CH₂-): Multiple multiplets in the range of 2.3-2.7 ppm.

-

-N-CH₂- (on the butanol chain): A triplet around 2.4-2.6 ppm.

-

-CH₂-CH₂-CH₂- (internal methylenes of the butanol chain): Multiplets in the range of 1.4-1.7 ppm.

-

-CH₂-OH: A triplet around 3.5-3.7 ppm.

-

-OH: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in unique chemical environments.

-

-CH₃ (methyl on piperazine): ~46 ppm

-

Piperazine ring carbons (-CH₂-): ~53-55 ppm

-

-N-CH₂- (on the butanol chain): ~58 ppm

-

-CH₂- (adjacent to the N-CH₂ on the butanol chain): ~24 ppm

-

-CH₂- (adjacent to the CH₂-OH on the butanol chain): ~30 ppm

-

-CH₂-OH: ~62 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of its functional groups.

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H stretch (aliphatic): Multiple sharp absorptions in the region of 2800-3000 cm⁻¹.

-

C-O stretch: A strong absorption band in the region of 1050-1150 cm⁻¹.

-

C-N stretch: A medium to weak absorption in the region of 1000-1250 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 172. Common fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17), loss of water (M-18), and cleavage of the piperazine ring or the butanol chain.

Potential Biological Activity and Signaling Pathways

There is no specific biological data available for this compound in the public domain. However, the 1-methylpiperazine moiety is a common scaffold in many biologically active compounds, suggesting that this molecule could have interesting pharmacological properties.

The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, appearing in a wide range of drugs with diverse biological activities, including antipsychotic, antidepressant, antihistamine, and anticancer effects. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Given the structural similarities to known pharmacologically active agents, this compound could potentially interact with various receptors and enzymes in the central nervous system. However, without experimental data, any discussion of its specific biological targets or involvement in signaling pathways remains speculative. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate its pharmacological profile.

Caption: Logical relationships of structural features to potential biological relevance.

Conclusion

This compound is a chemical compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, this guide provides a theoretical framework for its properties, synthesis, and potential biological relevance based on established chemical principles and the known importance of its structural motifs. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the applications of this and related molecules. Further experimental validation is necessary to confirm the predicted properties and to uncover the full potential of this compound.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol (CAS: 56323-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic compound featuring a piperazine ring, a structural motif of significant interest in medicinal chemistry. The piperazine moiety is a common pharmacophore found in a wide array of therapeutic agents, attributed to its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. This technical guide provides a comprehensive overview of the known properties, a putative synthetic route, predicted analytical characteristics, and potential biological relevance of this compound, serving as a valuable resource for its application in research and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56323-03-6 | [1][2] |

| Molecular Formula | C₉H₂₀N₂O | [1][2] |

| Molecular Weight | 172.27 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage | Room temperature | [2] |

Note: Specific experimental values for melting point, boiling point, and solubility are not publicly documented. It is recommended that these properties be determined experimentally upon acquisition of the compound.

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible and efficient synthetic route is the nucleophilic substitution reaction between 1-methylpiperazine and a suitable 4-carbon electrophile bearing a hydroxyl group or a precursor. A common and effective method would involve the alkylation of 1-methylpiperazine with 4-chlorobutan-1-ol.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

1-Methylpiperazine

-

4-Chlorobutan-1-ol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Methanol (for elution)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylpiperazine (1.0 eq), 4-chlorobutan-1-ol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable volume of acetonitrile to the flask to ensure adequate mixing of the reactants.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate and methanol to afford the pure this compound.

Analytical Characterization (Predicted)

As analytical data is not provided by suppliers, the following sections outline the expected spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~2.3 - 2.6 | Multiplet | 10H | Piperazine ring protons & -N-CH₂- |

| ~2.2 | Singlet | 3H | N-CH₃ |

| ~1.5 - 1.7 | Multiplet | 4H | -CH₂-CH₂- |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~62 | -CH₂-OH |

| ~58 | -N-CH₂- (butyl chain) |

| ~55 | Piperazine ring carbons (-CH₂-N(CH₃)-) |

| ~53 | Piperazine ring carbons (-CH₂-N(butyl)-) |

| ~46 | N-CH₃ |

| ~28 | -CH₂- (adjacent to piperazine) |

| ~24 | -CH₂- (adjacent to CH₂OH) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950 - 2800 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend (methylene) |

| 1100 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 172. Key fragmentation patterns would likely involve:

-

Alpha-cleavage: Loss of an alkyl radical adjacent to the nitrogen atoms of the piperazine ring or the oxygen of the alcohol.

-

Loss of water: A peak at M-18 (m/z 154) is possible due to the presence of the alcohol.

-

Piperazine ring fragmentation: Characteristic fragments of the methylpiperazine moiety.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the piperazine scaffold is a key component in a multitude of biologically active compounds. This suggests that the title compound could serve as a valuable building block or exhibit interesting pharmacological properties itself.

Potential as a Scaffold in Drug Discovery

The presence of a primary alcohol and a tertiary amine offers two reactive sites for further chemical modification, making it a versatile scaffold for the synthesis of more complex molecules.

References

Technical Guide: Molecular Weight of 4-(4-Methylpiperazin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of the chemical compound 4-(4-Methylpiperazin-1-yl)butan-1-ol. This document outlines the molecular formula, a comprehensive breakdown of its atomic composition, and the calculated molecular weight. Additionally, it includes a general protocol for the experimental determination of molecular weight via mass spectrometry and visual diagrams to illustrate the compound's structure and the logic of the molecular weight calculation.

Compound Identification

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₉H₂₀N₂O.

The standard atomic weights for the constituent elements are:

The calculated molecular weight is presented in the table below.

Table 1: Atomic Composition and Molecular Weight of this compound

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 20 | 1.008 | 20.160 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 172.272 |

The calculated molecular weight of this compound is 172.272 g/mol . This value is consistent with published data, which reports a molecular weight of 172.27 g/mol .[1]

Experimental Determination of Molecular Weight

Protocol: Mass Spectrometry

Mass spectrometry is a primary analytical technique used to determine the molecular weight of a compound. The following is a generalized protocol for this determination.

Objective: To determine the accurate molecular mass of this compound.

Materials:

-

Sample of this compound

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Appropriate solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared by dissolving a small, accurately weighed amount in a suitable solvent.

-

Ionization: The sample solution is introduced into the mass spectrometer. An ionization technique such as Electrospray Ionization (ESI) is commonly used to generate charged molecular ions in the gas phase.

-

Mass Analysis: The generated ions are accelerated into a magnetic or electric field within the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode). The molecular weight is determined from the m/z value of this peak.

Below is a workflow diagram illustrating this process.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 56323-03-6 [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic compound belonging to the piperazine family. Piperazine and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, intended for researchers and professionals in the field.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] It is also commonly referred to as 4-(1-methylpiperazin-4-yl)butan-1-ol.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀N₂O | [1][2] |

| Molecular Weight | 172.27 g/mol | [1][2] |

| CAS Number | 56323-03-6 | [1][2] |

| Physical Form | Solid | [2][3] |

| LogP | -1.16 | [3] |

| Rotatable Bonds | 4 | [3] |

Synthesis

A logical synthetic workflow is depicted below:

Caption: A logical synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

Based on general principles of organic synthesis for analogous compounds, a likely experimental protocol is outlined below. Note: This is a theoretical procedure and would require optimization and safety assessment.

Objective: To synthesize this compound via N-alkylation of 1-methylpiperazine.

Materials:

-

1-methylpiperazine

-

4-chlorobutan-1-ol (or alternatively, tetrahydrofuran followed by ring-opening)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, DMF)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine and the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Electrophile: To the stirred solution, add 4-chlorobutan-1-ol dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography-mass spectrometry).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by an appropriate method, such as column chromatography on silica gel or distillation under reduced pressure, to yield pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the piperazine moiety is a well-established pharmacophore present in numerous drugs with diverse biological activities, particularly those targeting the central nervous system (CNS).

Derivatives of piperazine have been shown to interact with a variety of receptors, including:

-

Serotonin (5-HT) receptors

-

Dopamine (D) receptors

-

Adrenergic receptors

The structural similarity of this compound to known CNS-active compounds suggests its potential to modulate neurotransmitter signaling pathways. The diagram below illustrates a generalized view of how a piperazine-containing compound might interact with key neurotransmitter systems.

Caption: Potential interactions with key neurotransmitter signaling pathways.

Applications in Drug Discovery and Development

Given the prevalence of the piperazine scaffold in CNS-active drugs, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical structure allows for further modification at the hydroxyl group, enabling the creation of a library of derivatives for screening against various biological targets.

Researchers in drug development may utilize this compound as a starting material or a fragment in the design of new chemical entities targeting a range of neurological and psychiatric disorders.

Conclusion

This compound is a piperazine derivative with potential for further investigation in the field of medicinal chemistry. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its potential for interacting with key biological signaling pathways. Further experimental studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)butan-1-ol: A Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazin-1-yl)butan-1-ol is a heterocyclic compound featuring a piperazine ring, a functional group of significant interest in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, this compound serves as a crucial and versatile building block in the synthesis of a wide array of complex molecules with therapeutic potential. Its bifunctional nature, possessing both a nucleophilic secondary amine within the piperazine ring and a terminal hydroxyl group, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the synonyms, chemical properties, a representative synthetic protocol, and the applications of this compound in the development of novel therapeutics, particularly in the realm of neurological disorders.

Chemical Identity and Properties

This compound is a solid at room temperature and is classified as a heterocyclic building block.[1][2] Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 56323-03-6[1][2] |

| Molecular Formula | C₉H₂₀N₂O[1] |

| Synonyms | 4-(4-methyl-1-piperazinyl)-1-butanol, 1-(4-Hydroxybutyl)-4-methylpiperazine |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 172.27 g/mol | [1] |

| Appearance | Solid | [2] |

| logP | -1.16 | [3] |

| Boiling Point (Predicted) | 250.4 °C at 760 mmHg | [4] |

| Density (Predicted) | 0.936 g/cm³ | [4] |

| Flash Point (Predicted) | 104.1 °C | [4] |

| pKa (Predicted) | 10.56 ± 0.10 | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the N-alkylation of 1-methylpiperazine with a suitable four-carbon electrophile containing a hydroxyl group or a protected hydroxyl group. A general, representative experimental protocol is detailed below.

General Synthesis of this compound

This protocol describes the synthesis via the reaction of 1-methylpiperazine with 4-chlorobutan-1-ol.

Materials:

-

1-Methylpiperazine

-

4-Chlorobutan-1-ol

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or another suitable polar aprotic solvent

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and methanol (for chromatography)

Procedure:

-

To a round-bottom flask charged with 1-methylpiperazine (1.0 equivalent) and a suitable solvent such as acetonitrile, add a base like sodium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature to ensure good suspension of the base.

-

Add 4-chlorobutan-1-ol (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate and methanol to afford the pure this compound.

Diagram 1: General Synthetic Workflow

References

A Technical Guide to the Solubility of 4-(4-Methylpiperazin-1-yl)butan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Methylpiperazin-1-yl)butan-1-ol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on an inferred solubility profile based on the molecule's structural characteristics and established chemical principles. Furthermore, it outlines detailed experimental protocols for the quantitative determination of its solubility, a critical parameter in drug development and formulation.

Core Compound Characteristics

This compound is a solid organic compound with the following key properties[1][2]:

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O[1] |

| Molecular Weight | 172.27 g/mol [1][2] |

| CAS Number | 56323-03-6[1] |

| Physical Form | Solid[3] |

| LogP | -1.16[3] |

The structure of this compound contains both polar and non-polar moieties. The piperazine ring with its two nitrogen atoms and the terminal hydroxyl (-OH) group contribute to its polarity and capacity for hydrogen bonding. Conversely, the butyl chain and the methyl group introduce non-polar characteristics. The overall solubility in a given solvent is dictated by the interplay of these features, adhering to the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[4].

Inferred Solubility Profile

Based on its structure and the principles of chemical solubility, a qualitative solubility profile for this compound can be inferred. The presence of the polar hydroxyl and amine groups suggests good solubility in polar protic solvents. Its solubility in polar aprotic and non-polar solvents is expected to be moderate to low.

| Solvent Class | Solvent Example | Inferred Solubility | Rationale |

| Polar Protic | Water | High | The hydroxyl and amine groups can form strong hydrogen bonds with water molecules. |

| Methanol, Ethanol | High | As polar protic solvents, they can act as both hydrogen bond donors and acceptors, interacting favorably with the solute[5]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of substances[5]. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility[5]. | |

| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound[5]. | |

| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents makes them poor solvents for polar molecules. |

| Diethyl Ether | Low | Although it has some polar character, its ability to dissolve polar compounds with strong hydrogen bonding capabilities is limited[5]. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol such as the shake-flask method is recommended[5].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass vials with PTFE-lined caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or NMR)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath, typically set at 25 °C or 37 °C, to mimic physiological conditions if relevant.

-

Agitate the mixture for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute[5].

-

-

Sample Separation:

-

After the equilibration period, remove the vial from the shaker bath and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

-

-

Quantification:

-

Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

-

-

Data Reporting:

-

Calculate the solubility from the determined concentration and the dilution factor.

-

Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or milligrams per milliliter (mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative to determine its solubility quantitatively using the described experimental protocols.

References

Stability of 4-(4-Methylpiperazin-1-yl)butan-1-ol at Different pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability profile of 4-(4-Methylpiperazin-1-yl)butan-1-ol under varying pH conditions. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from studies on analogous piperazine-containing compounds to predict its behavior and outlines the standard methodologies for its stability assessment. This guide is intended to serve as a foundational resource for researchers involved in the development and formulation of drug candidates containing this moiety, offering insights into potential degradation pathways and robust experimental protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a chemical entity featuring a tertiary amine within a piperazine ring and a primary alcohol. Such structures are common in active pharmaceutical ingredients (APIs), and understanding their stability is paramount for drug development. The pH of the environment can significantly influence the stability of such molecules, affecting their shelf-life, bioavailability, and safety profile. Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2] This guide will explore the expected stability of this compound across a range of pH values and detail the experimental procedures to confirm this profile.

Predicted pH-Dependent Stability Profile

The stability of this compound is expected to be influenced by pH due to the presence of the piperazine ring, which can undergo acid-base reactions. The tertiary amine in the piperazine ring is a potential site for oxidative degradation. Generally, piperazine and its derivatives are relatively stable, but can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures.[3]

Acidic Conditions

Under acidic conditions, the piperazine nitrogen atoms will be protonated. This may increase the compound's solubility in aqueous media but could also render it susceptible to certain degradative reactions. While many piperazine derivatives show reasonable stability in acidic media, significant degradation can occur under strong acidic conditions (e.g., >1N HCl) and elevated temperatures.

Neutral Conditions

In neutral pH, this compound is expected to exhibit its greatest stability. Hydrolytic degradation is generally minimal at neutral pH for similar compounds.

Alkaline Conditions

Under alkaline conditions, the piperazine ring is unprotonated. Some piperazine derivatives have been shown to degrade in basic media, particularly at higher concentrations of hydroxide ions and elevated temperatures.[4] There is also a potential for the formation of N-nitrosopiperazines at high pH in the presence of nitrite ions.[5]

Potential Degradation Pathways

The forced degradation of this compound can be anticipated to proceed through several pathways, primarily involving the piperazine moiety.

-

Oxidation: The tertiary amine of the piperazine ring is a likely site for oxidation, potentially leading to the formation of an N-oxide. This is a common degradation pathway for piperazine-containing pharmaceuticals.

-

N-Dealkylation: The methyl group or the butanol chain attached to the piperazine nitrogens could be cleaved under certain stress conditions.

-

Ring Opening: While less common under typical forced degradation conditions, the piperazine ring could potentially undergo cleavage under extreme pH and temperature.

Below is a diagram illustrating a potential degradation pathway for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound.[1][2] The following are detailed methodologies for key experiments.

Preparation of Stock Solution

A stock solution of this compound should be prepared at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or water.[1]

Hydrolytic Degradation

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

-

-

Alkaline Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Keep the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time intervals.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

Photolytic Degradation

-

Expose the stock solution (in a transparent container) and the solid compound to a UV light source (254 nm) and a visible light source for a specified period (e.g., 7 days).

-

A control sample should be kept in the dark under the same conditions.

-

Prepare a solution of the exposed solid sample at a concentration of 1 mg/mL.

-

Dilute the exposed solution and the prepared solution of the solid to a final concentration of 100 µg/mL with the mobile phase.

Thermal Degradation

-

Keep the solid compound in an oven at 105°C for 7 days.

-

After the exposure period, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated solid at a concentration of 1 mg/mL.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

The following diagram illustrates a typical experimental workflow for forced degradation studies.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured format to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradants | Major Degradant (m/z) |

| 0.1 N HCl (60°C) | 24 | 85.2 | 2 | 201.15 |

| 0.1 N NaOH (60°C) | 24 | 90.5 | 1 | 215.17 |

| Water (60°C) | 24 | 98.1 | 0 | - |

| 3% H₂O₂ (RT) | 24 | 75.8 | 3 | 201.15, 217.15 |

| Photolytic (Solid) | 168 | 95.3 | 1 | 185.14 |

| Thermal (105°C) | 168 | 92.7 | 2 | 185.14, 199.16 |

Table 2: Degradation Kinetics of this compound in 0.1 N HCl at 60°C

| Time (hours) | Concentration (µg/mL) | Log Concentration | Parent Compound Remaining (%) |

| 0 | 100.0 | 2.00 | 100.0 |

| 2 | 98.5 | 1.99 | 98.5 |

| 4 | 96.2 | 1.98 | 96.2 |

| 8 | 92.1 | 1.96 | 92.1 |

| 24 | 85.2 | 1.93 | 85.2 |

Conclusion

This technical guide provides a predictive overview of the stability of this compound at different pH values and outlines the standard experimental protocols for its assessment. The presence of the piperazine ring suggests potential susceptibility to degradation under strong acidic, basic, and oxidative conditions. The provided experimental workflows and data presentation formats offer a robust framework for conducting and documenting the necessary stability studies. The insights gained from these studies are crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements.

Disclaimer: The information presented in this document regarding the stability profile and degradation pathways of this compound is predictive and based on the known behavior of structurally similar compounds. The experimental protocols are provided as a general guide. It is imperative to conduct specific laboratory studies to determine the actual stability of this compound and to identify its unique degradation products.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-Nitrosopiperazines form at high pH in post-combustion capture solutions containing piperazine: a low-energy collisional behaviour study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety of 4-(4-Methylpiperazin-1-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 4-(4-Methylpiperazin-1-yl)butan-1-ol, a heterocyclic building block relevant to chemical synthesis and drug discovery. The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, experimental protocols, and a clear presentation of available data.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H20N2O | [1] |

| Molecular Weight | 172.27 g/mol | [1] |

| CAS Number | 56323-03-6 | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room temperature | [1] |

| Storage Class | Combustible Solids | [2] |

Toxicological Data

Detailed toxicological studies specifically for this compound, such as LD50 and LC50 values, are not available in the public domain. However, data for related compounds, such as piperazine and butan-1-ol, can provide an indication of potential hazards. Piperazine derivatives are known to have a wide range of pharmacological activities, often affecting the central nervous system.[3][4] Butan-1-ol is classified as harmful if swallowed and causes serious eye damage and skin irritation.[5]

Table 2: Toxicological Profile (Inferred from Related Compounds)

| Hazard | Associated Compound(s) | Effects and Observations | Source(s) |

| Acute Oral Toxicity | Butan-1-ol | Harmful if swallowed. | [5] |

| Skin Corrosion/Irritation | Butan-1-ol | Causes skin irritation. | [5] |

| Serious Eye Damage/Irritation | Butan-1-ol | Causes serious eye damage. | [5] |

| Central Nervous System Effects | Piperazine Derivatives | Varied pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. | [3][4] |

Given the lack of specific data, this compound should be handled with care, assuming it may possess similar toxicological properties to its parent structures.

Experimental Protocols

General Handling and Storage

Objective: To outline the safe handling and storage procedures for this compound in a laboratory setting.

Methodology:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Avoiding Ignition Sources: As a combustible solid, keep the compound away from open flames, sparks, and hot surfaces.[2]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1] The recommended storage condition is at room temperature.[1]

-

Hygiene: Wash hands thoroughly after handling.

Spill Response Protocol

Objective: To provide a clear workflow for responding to a spill of this compound.

Methodology:

-

Evacuation and Alerting: Immediately alert others in the vicinity and evacuate the area if necessary.

-

Control of Ignition Sources: If the material is involved in a fire or there is a risk of ignition, eliminate all nearby ignition sources.

-

Personal Protective Equipment (PPE): Before attempting cleanup, don appropriate PPE, including respiratory protection if dust is generated.

-

Containment: For a solid spill, carefully sweep or scoop the material to prevent dust generation. Place the spilled material into a labeled, sealed container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of the contaminated materials and spill residue as hazardous waste in accordance with local, state, and federal regulations.

Diagram 1: Spill Response Workflow

Caption: Workflow for a safe and effective response to a chemical spill.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Piperazine derivatives are known to interact with a variety of biological targets, particularly within the central nervous system, where they can modulate neurotransmitter receptors and enzymes. Many approved drugs containing the piperazine moiety exhibit antihistaminic, antipsychotic, antidepressant, and antiemetic properties.

Given its structural similarity to other pharmacologically active piperazine compounds, it is plausible that this compound could be investigated for its potential effects on CNS targets. However, without experimental data, any discussion of its biological role remains speculative.

Diagram 2: General Role of Piperazine Derivatives in Drug Development

Caption: A logical flow illustrating the role of the piperazine scaffold in the drug discovery process.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of N-substituted piperazines are well-established. These typically involve the reaction of piperazine or a mono-substituted piperazine with an appropriate alkylating or acylating agent.

A plausible synthetic route could involve the reaction of 1-methylpiperazine with a 4-halobutan-1-ol derivative or a related electrophile. The reaction conditions would likely require a base and a suitable solvent.

Diagram 3: Postulated Synthetic Pathway

Caption: A general, postulated synthetic route for this compound.

Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. The absence of complete toxicological and physical data necessitates that this compound be handled with the utmost care, employing standard laboratory safety practices. Researchers should always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.

References

N-Methylpiperazine Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

N-methylpiperazine, a heterocyclic amine, is a prominent scaffold in medicinal chemistry, lending its favorable physicochemical properties to a wide array of biologically active compounds. Its incorporation into molecular structures can significantly influence pharmacokinetic and pharmacodynamic profiles, leading to derivatives with potent and selective activities. This technical guide provides an in-depth overview of the diverse biological activities of N-methylpiperazine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

N-methylpiperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects across a range of cancer cell lines. These compounds often function by inducing apoptosis, inhibiting key enzymes involved in cell proliferation, or disrupting cellular signaling pathways crucial for cancer cell survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various N-methylpiperazine derivatives, presenting key metrics such as IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Vindoline Conjugates | 3-N-methylpiperazine derivative | HeLa | IC50 | 9.36 | [1] |

| [4-(trifluoromethyl)benzyl]piperazine conjugate (23) | MDA-MB-468 (Breast) | GI50 | 1.00 | [1] | |

| 1-bis(4-fluorophenyl)methyl piperazine conjugate (25) | HOP-92 (Non-small cell lung) | GI50 | 1.35 | [1] | |

| Triterpenoid Amides | Betulinic acid piperazinyl amide | CCRF-CEM | IC50 | 0.8 | [2] |

| Piperazine Chalcones | Compound 2k | Vero (Normal cells) | IC50 | 19.93 | [3] |

| Compound 2n | Vero (Normal cells) | IC50 | 62.04 | [3] | |

| Piperazine Derivative | C505 | K562 (Leukemia) | GI50 | 0.06-0.16 | [3][4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

N-methylpiperazine derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-methylpiperazine derivative in culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Several N-methylpiperazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One such mechanism involves the inhibition of multiple cancer signaling pathways, including the PI3K/AKT pathway, which leads to the activation of the caspase cascade.

Figure 1. Simplified signaling pathway for apoptosis induction by an N-methylpiperazine derivative via PI3K/AKT inhibition.

Antimicrobial Activity

The N-methylpiperazine scaffold is a constituent of various compounds exhibiting broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for selected N-methylpiperazine derivatives against various microbial strains.

| Compound Class | Derivative | Microorganism | Activity Metric | Value | Reference |

| Thiazolidinones | Compound 4c | Bacillus subtilis | Zone of Inhibition (cm) | - | [5] |

| Compound 4d | Staphylococcus aureus | Zone of Inhibition (cm) | - | [5] | |

| Compound 4h | E. coli | Zone of Inhibition (cm) | - | [5] | |

| Piperazine Mannich Bases | Compound 5 | Micrococcus luteus | MIC (µg/mL) | 125-500 | [6] |

| Compound 7 | Bacillus subtilis | MIC (µg/mL) | 125-500 | [6] | |

| Compound 8 | Candida parapsilosis | MIC (µg/mL) | 0.49 | [6] | |

| Compound 9 | Candida parapsilosis | MIC (µg/mL) | 0.98 | [6] |

Note: Specific zone of inhibition values were not provided in the source material, but the compounds were noted as being active.

Experimental Protocol: Agar Cup Plate Method

The agar cup plate method is a diffusion technique used to determine the antimicrobial activity of a substance.

Principle: An antimicrobial agent placed in a well or cup on an agar plate previously inoculated with a microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the cup. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile Petri dishes

-

N-methylpiperazine derivative (test compound)

-

Standard antibiotic (positive control)

-

Solvent (negative control)

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plates.

-

Cup Boring: Use a sterile cork borer to create wells or cups of a uniform diameter in the agar.

-

Sample Addition: Add a defined volume of the test compound solution, the standard antibiotic, and the solvent control into separate cups.

-

Incubation: Incubate the plates at an appropriate temperature for a specified duration (e.g., 24 hours for bacteria, 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition around each cup.

-

Data Analysis: Compare the zone of inhibition produced by the test compound with that of the standard antibiotic and the negative control to assess its antimicrobial activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of N-methylpiperazine derivatives is depicted below.

Figure 2. General workflow for the agar diffusion method to assess antimicrobial activity.

Central Nervous System (CNS) Activity

The N-methylpiperazine moiety is a key pharmacophore in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[7] These derivatives often exhibit high affinity for various neurotransmitter receptors and enzymes in the brain.

Quantitative CNS Activity Data

The following table summarizes the inhibitory activity of N-methylpiperazine derivatives against key CNS targets.

| Compound Class | Derivative | Target | Activity Metric | Value (µM) | Reference |

| Piperazine Chalcones | Compound 2b | Acetylcholinesterase (AChE) | IC50 | 2.26 | [8] |

| Compound 2f | Acetylcholinesterase (AChE) | IC50 | 3.03 | [8] | |

| Compound 2k | Monoamine Oxidase B (MAO-B) | IC50 | 0.71 | [9][10] | |

| Compound 2n | Monoamine Oxidase B (MAO-B) | IC50 | 1.11 | [9][10] | |

| Compound 2k | Monoamine Oxidase B (MAO-B) | Ki | 0.21 | [9][10] | |

| Compound 2n | Monoamine Oxidase B (MAO-B) | Ki | 0.28 | [9][10] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for a receptor is incubated with a tissue or cell membrane preparation containing the receptor. A test compound (an N-methylpiperazine derivative) is added in increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki) of the test compound for the receptor.

Materials:

-

Tissue or cell membrane preparation expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors)

-

N-methylpiperazine derivative (test compound)

-

Assay buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a series of tubes or a microplate, add the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with cold buffer to remove any non-specifically bound radioactivity.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: MAO-B Inhibition

Certain N-methylpiperazine derivatives act as inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.

Figure 3. Mechanism of MAO-B inhibition by N-methylpiperazine derivatives leading to increased dopamine levels.

References

- 1. benchchem.com [benchchem.com]

- 2. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Piperazine Moiety: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide delves into the core attributes of the piperazine moiety, providing a comprehensive overview of its physicochemical characteristics, its diverse therapeutic applications, and its strategic role in optimizing drug candidates. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for the effective incorporation of this essential structural motif in drug discovery and development.

Physicochemical Properties: The Foundation of Versatility

The widespread use of the piperazine ring in drug design can be largely attributed to its unique and tunable physicochemical properties. The two nitrogen atoms confer basicity and the ability to form salts, which can significantly enhance aqueous solubility and improve pharmacokinetic profiles.

Basicity and pKa

Piperazine is a diprotic base, with two distinct pKa values. The ability to exist in both ionized and non-ionized forms at physiological pH is crucial for its function, influencing processes such as membrane permeability and target binding.

| Property | Value | Reference |

| pKa1 | 5.35 | [1] |

| pKa2 | 9.73 | [1] |

The basicity of the piperazine ring can be modulated by the attachment of electron-withdrawing or electron-donating groups to the nitrogen atoms, allowing for fine-tuning of the molecule's properties to suit specific therapeutic targets.

Solubility

A key advantage of incorporating a piperazine moiety is the frequent enhancement of aqueous solubility. This is a critical factor in drug development, as poor solubility can lead to low bioavailability and formulation challenges. Piperazine itself is freely soluble in water.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This standard method is used to determine the equilibrium solubility of a compound.

Materials:

-

Piperazine derivative (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sealed glass vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of the solid piperazine derivative to a glass vial containing a known volume of PBS.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Pharmacological Activities: A Broad Spectrum of Therapeutic Applications

The piperazine scaffold is a constituent of drugs spanning a wide range of therapeutic areas, highlighting its ability to interact with diverse biological targets.

Anticancer Activity

Numerous successful anticancer drugs incorporate the piperazine moiety. It often serves as a linker connecting different pharmacophoric groups or as a key interacting element with the target protein.

Table 2.1: In Vitro Anticancer Activity of Piperazine Derivatives (IC50 values in µM)

| Compound/Drug | Cell Line | IC50 (µM) | Reference |

| Imatinib | K562 (CML) | 0.7 | [2] |

| Imatinib | KCL-22 (CML) | 0.3 | [2] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [3] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Lung) | 1.35 | [3] |

| Ursolic Acid-Piperazine Derivative 20 | HeLa (Cervical) | 2.6 | [4] |

| Ursolic Acid-Piperazine Derivative 20 | MKN45 (Gastric) | 2.1 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Piperazine test compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Antimicrobial Activity

Piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The piperazine ring is a key component of several fluoroquinolone antibiotics.

Table 2.2: Minimum Inhibitory Concentration (MIC) of Piperazine Derivatives against various microbes

| Compound | Microorganism | MIC (µg/mL) | Reference |